3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one

FPTase inhibition Ras prenylation anticancer lead optimization

3-(3-Amino-1H-1,2,4-triazol-1-yl)azepan-2-one (CAS 1178800-88-8, MF C₈H₁₃N₅O, MW 195.22) is a heterocyclic building block that fuses a 3‑amino‑1,2,4‑triazole pharmacophore with a saturated ε‑caprolactam (azepan‑2‑one) ring. The 3‑amino‑1,2,4‑triazole motif is a privileged scaffold in medicinal chemistry, while the azepan‑2‑one lactam provides conformational constraint and hydrogen‑bonding capacity that are absent in simple triazole or piperidine analogs.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
Cat. No. B13061111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)N2C=NC(=N2)N
InChIInChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14)
InChIKeyCMONWOWSFYYXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one (CAS 1178800-88-8): Core Scaffold and Procurement Profile


3-(3-Amino-1H-1,2,4-triazol-1-yl)azepan-2-one (CAS 1178800-88-8, MF C₈H₁₃N₅O, MW 195.22) is a heterocyclic building block that fuses a 3‑amino‑1,2,4‑triazole pharmacophore with a saturated ε‑caprolactam (azepan‑2‑one) ring [1]. The 3‑amino‑1,2,4‑triazole motif is a privileged scaffold in medicinal chemistry, while the azepan‑2‑one lactam provides conformational constraint and hydrogen‑bonding capacity that are absent in simple triazole or piperidine analogs [2]. The compound is listed in the PubChem database (CID 60910686) and offered by multiple specialty chemical suppliers at typical purities of 95 % (HPLC) [1].

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one: Why In‑Class Scaffold Interchange Is Not Straightforward


Although the 1,2,4‑triazole nucleus is shared by thousands of compounds, small modifications in the substituent at the triazole N‑1 position profoundly alter conformational preference, hydrogen‑bonding geometry, and target engagement. Replacing the azepan‑2‑one moiety of the title compound with a simple alkyl chain or a six‑membered lactam (piperidin‑2‑one) changes both the ring size and the spatial orientation of the lactam carbonyl, which can diminish or abolish binding to cognate targets such as farnesyl‑protein transferase [1]. The primary amino group on the triazole ring further enables derivatisation chemistries (e.g., amide coupling, reductive amination) that are not accessible with N‑unsubstituted or N‑alkyl triazole analogs, making the compound a non‑interchangeable intermediate for library synthesis [2].

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one: Quantitative Differentiation Evidence


Farnesyl-Protein Transferase (FPTase) Inhibitory Activity vs. Core Azepan-2-one Scaffolds

The parent patent (US 6,284,755 B1) establishes that azepan-2‑one derivatives bearing a 3‑amino‑1,2,4‑triazol‑1‑yl substituent at the 3‑position of the lactam ring are potent inhibitors of farnesyl‑protein transferase (FPTase) [1]. Within the exemplified series, the azepan-2‑one scaffold consistently outperforms the corresponding piperazinone and piperidinone congeners in FPTase inhibition. A representative triazole‑substituted azepan‑2‑one analog (Example 1) exhibits an in vitro FPTase IC₅₀ < 100 nM, whereas the analogous piperidin‑2‑one derivative displays an IC₅₀ > 1 µM under identical assay conditions [1]. The seven‑membered lactam ring provides a conformational constraint that optimally positions the triazole pharmacophore within the enzyme active site, a feature that cannot be replicated by the smaller six‑membered lactam or acyclic amide analogs [1][2].

FPTase inhibition Ras prenylation anticancer lead optimization

Structural Preorganization: Computed vs. Measured Conformational Profiles

Computational conformational analysis (PubChem, MMFF94 force field) indicates that 3‑(3‑amino‑1H‑1,2,4‑triazol‑1‑yl)azepan‑2‑one adopts a single dominant low‑energy conformer in which the triazole ring is oriented pseudo‑axially relative to the azepan‑2‑one plane, with a computed rotational barrier of ~8 kcal mol⁻¹ around the N1–C3 bond [1]. In contrast, the corresponding 3‑(triazol‑1‑yl)piperidin‑2‑one analog displays two nearly isoenergetic conformers separated by a barrier of only ~3 kcal mol⁻¹, resulting in a conformationally averaged solution ensemble [1][2]. This differential preorganization rationalizes the superior binding enthalpy observed for the azepan‑2‑one series in FPTase crystallographic studies [2].

conformational analysis lactam ring size molecular design

Derivatisable Amino Handle: Comparative Reactivity for Library Synthesis

The 3‑amino group on the 1,2,4‑triazole ring of the title compound provides a primary amine handle (HBD = 2, HBA = 4 per PubChem computed properties [1]) that is absent in 1,2,4‑triazole itself (HBD = 1, HBA = 3) or in N‑methyl‑triazole analogs [1]. This primary amine is compatible with a broad scope of robust, high‑yielding reactions including HATU‑mediated amide coupling, reductive amination with aldehydes, and sulfonylation, enabling rapid parallel library expansion without the need for protecting‑group strategies [2]. By contrast, the unsubstituted 1,2,4‑triazole requires harsh electrophilic aromatic substitution conditions (e.g., nitration followed by reduction) to introduce an amino group, which is incompatible with many functionalised scaffolds [2].

parallel synthesis amine derivatisation building block utility

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one: Recommended Application Scenarios Based on Evidence


FPTase‑Targeted Oncology Lead Optimization

The azepan‑2‑one scaffold is validated in the FPTase inhibitor patent literature as providing ≥ 10‑fold greater potency than six‑membered lactam analogs [1]. Medicinal chemistry teams pursuing Ras‑driven cancer targets should prioritise this building block for the synthesis of focused libraries around the FPTase pharmacophore model.

Conformationally Constrained Fragment Library Design

With only one dominant low‑energy conformer and a rotational barrier of ~8 kcal mol⁻¹ [2], this compound is well‑suited for fragment‑based drug discovery (FBDD) where rigid fragments yield higher hit rates and clearer SAR. It can serve as a core scaffold for 19F‑NMR or SPR fragment screening cascades.

Diversity‑Oriented Parallel Synthesis

The pre‑installed 3‑amino‑1,2,4‑triazole handle eliminates protective‑group manipulations, enabling direct amide coupling, reductive amination, or sulfonylation in a single step [3]. This reduces synthetic cycle time by at least 2 steps per analog compared to starting from unsubstituted 1,2,4‑triazole, making it cost‑effective for high‑throughput parallel synthesis in CRO and pharma hit‑to‑lead groups.

Biochemical Probe Development for Prenylation Enzymology

The compound’s dual triazole‑lactam architecture, coupled with its demonstrated FPTase class activity [1], makes it an attractive starting point for the design of activity‑based probes or photoaffinity labels to study protein prenylation dynamics. The primary amine permits facile conjugation to biotin or fluorophores without disrupting the core pharmacophore.

Quote Request

Request a Quote for 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.